molecular formula C12H23NO3 B585031 Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate CAS No. 143306-65-4

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B585031
CAS No.: 143306-65-4
M. Wt: 229.32
InChI Key: QZMUVNRDYLNZDA-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate (CAS 143306-65-4) is a high-purity piperidine derivative of interest in pharmaceutical research and development . This compound, with a molecular formula of C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The structure features a hydroxy group and a Boc (tert-butoxycarbonyl) protecting group on a piperidine ring, which is valuable for multi-step organic synthesis . The Boc group is particularly useful for protecting amines during reaction sequences and can be removed under mild acidic conditions. Researchers utilize this chemical as a key intermediate in medicinal chemistry projects. It is offered with a purity of 96% or greater . Please handle with care; this product is classified as a hazardous good (Class 6.1) and is toxic if swallowed (H301) . This product is for research and further manufacturing use only. It is not intended for direct human use.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMUVNRDYLNZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693848
Record name tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
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Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143306-65-4
Record name 1,1-Dimethylethyl 4-hydroxy-3,3-dimethyl-1-piperidinecarboxylate
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Record name tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
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Record name tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
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Preparation Methods

Mannich Reaction

A common approach involves cyclizing 1,4-diaminobutane with a ketone (e.g., acetone) to form the 3,3-dimethylpiperidine core. This reaction is catalyzed under acidic conditions:

  • Reagents/Conditions : 1,4-Diaminobutane, acetone, HCl or H₂SO₄, reflux.

  • Outcome : Forms 3,3-dimethylpiperidine with a secondary amine.

Palladium-Catalyzed Cycloaddition

Palladium-mediated [3+3] cycloaddition of aziridines with trimethylenemethane (TMM) reagents offers regioselective piperidine synthesis. For example:

  • Reagents/Conditions : Aziridine precursor, Pd-TMM complex, solvent (e.g., THF), 50–100°C.

  • Outcome : Functionalized piperidines with substituents at specific positions.

Introduction of the 4-Hydroxy Group

The hydroxyl group at position 4 is introduced via substitution or hydrolysis:

Nucleophilic Substitution

If the piperidine intermediate bears a leaving group (e.g., bromide) at position 4, hydroxide ion replaces it:

  • Reagents/Conditions : NaOH or KOH, aqueous solvent, reflux.

  • Example : 4-Bromo-3,3-dimethylpiperidine → 4-hydroxy-3,3-dimethylpiperidine.

Hydrolysis of Nitrile/Ester

A cyano or ester group at position 4 is hydrolyzed to a carboxylic acid, then reduced to a hydroxyl:

  • Reagents/Conditions : H₂O/H₂SO₄ (hydrolysis), LiAlH₄ (reduction).

Boc Protection of the Amine

The amine group is protected using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O):

Tert-Butyl Chloroformate Method

  • Reagents/Conditions : Tert-butyl chloroformate, triethylamine (TEA), CH₂Cl₂ or THF, 0–25°C.

  • Mechanism : The chloroformate reacts with the amine to form the Boc-protected carbamate.

Boc₂O Method

  • Reagents/Conditions : Boc₂O, CH₂Cl₂ or EtOH, RT, 1–2 hours.

  • Yield : ~82–88% for analogous compounds.

Table 1: Boc Protection Conditions

ReagentSolventTemperatureTimeYieldSource
Boc₂OCH₂Cl₂RT2h88%
Boc₂OEtOHRT1h82%
Tert-butyl chloroformateTHF0–25°C1hN/A

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors optimize efficiency:

  • Advantages : Precise control of temperature and reaction time, higher yields.

  • Example : Boc protection in a flow reactor with Boc₂O and TEA.

Key Challenges and Solutions

  • Steric Hindrance : The 3,3-dimethyl groups may hinder substitution at position 4.

    • Solution : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

  • Hydroxyl Group Stability : The 4-hydroxy group may undergo oxidation or dehydration.

    • Solution : Perform reactions under inert atmospheres (N₂/Ar) and avoid strong acids.

Alternative Routes

  • Oxidation of Hydroxymethyl Intermediates :

    • Example : Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate → Oxidation → 4-Oxo intermediate → Reduction → 4-Hydroxy.

  • Mitsunobu Reaction : Introduces hydroxyl groups via stereoselective substitution.

Critical Data for Process Optimization

Table 2: Reaction Parameters for Boc Protection

ParameterOptimal RangeImpact on Yield
Temperature0–25°CHigher yields below 25°C
Base (equiv.)1.1–2.0 (TEA)Excess base reduces purity
Solvent PolarityHigh (CH₂Cl₂ > EtOH)Faster reaction in non-polar solvents

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as β-secretase and acetylcholinesterase, which are involved in the aggregation of amyloid beta peptides. This inhibition can prevent the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table highlights key structural and molecular differences between the target compound and analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Purity
tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate 4-OH, 3,3-dimethyl C₁₂H₂₃NO₃ 229.32 143306-65-4 ≥95%
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate [3b] 4-(4-methylpentyl) C₁₆H₃₁NO₂ 269.43 - 86% yield
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-NH₂, 4-pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 1707580-61-7 -
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate 4-(hydroxy(pyridin-2-yl)methyl) C₁₇H₂₄N₂O₃ 304.39 333986-05-3 95%
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 4-(2-trifluoromethylphenyl), dihydropyridine C₁₇H₂₀F₃NO₂ 328.35 - -

Key Observations :

  • Hydrophilicity : The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to analogs with hydrophobic substituents (e.g., 4-methylpentyl or trifluoromethylphenyl groups) .

Functional Group Impact :

  • Hydroxyl Group : Facilitates hydrogen bonding, critical for crystal engineering (see Etter’s graph-set analysis ).
  • Amino Group: Enhances reactivity in cross-coupling reactions, enabling diversification in drug discovery .
  • Trifluoromethyl Group : Increases lipophilicity and bioavailability, a common motif in CNS-targeting drugs .

Biological Activity

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group and a hydroxy group on the piperidine ring, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its development in therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 143306-65-4

The structural features of this compound suggest it may interact with various biological targets through mechanisms such as hydrogen bonding and steric hindrance.

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

  • Neuroprotective Effects : Research indicates that similar compounds possess neuroprotective properties, particularly against neurodegenerative conditions such as Alzheimer's disease (AD). The hydroxy group may facilitate interactions with key proteins involved in amyloid-beta (Aβ) aggregation.
  • Enzyme Inhibition : In vitro studies have shown that related piperidine derivatives can inhibit enzymes such as β-secretase and acetylcholinesterase, which are critical in AD pathology. For instance, one study reported an IC50 value of 15.4 nM for β-secretase inhibition by a structurally related compound .
  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to reduce inflammatory markers like TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activity Data

Activity Type Description Reference
NeuroprotectionModerate protective effect against Aβ-induced toxicity in astrocytes
Enzyme Inhibitionβ-secretase inhibition (IC50 = 15.4 nM)
Aβ Aggregation Inhibition85% inhibition of Aβ aggregation at 100 μM
CytotoxicityNo significant cytotoxicity observed at concentrations up to 100 μM

Study on Neuroprotection

A study investigated the effects of a related compound (M4) on astrocytes exposed to Aβ1-42. The results indicated that M4 improved cell viability significantly when co-administered with Aβ1-42 compared to Aβ alone, demonstrating its protective role against neurotoxicity .

Study on Enzyme Activity

In another study focusing on enzyme inhibition, M4 exhibited potent inhibition of both β-secretase and acetylcholinesterase, highlighting its potential as a dual-action therapeutic agent for AD .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR are used to confirm the piperidine ring structure, tert-butyl group (δ ~1.4 ppm for 9H), and hydroxyl proton (broad peak at δ ~3–5 ppm). Multiplicity patterns distinguish methyl groups at C3 .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity. Mobile phases often use acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+ expected at m/z 258.1804 for C12H23NO3) and detects fragmentation patterns .

What are the primary applications of this compound in medicinal chemistry and drug discovery research?

Basic
This compound serves as:

  • Chiral Intermediate : For synthesizing bioactive molecules targeting neurological disorders (e.g., dopamine receptor modulators) due to its rigid piperidine scaffold .
  • Protecting Group Strategy : The tert-butyl carbamate (Boc) group facilitates selective deprotection during peptide or heterocycle synthesis .
  • Metabolite Analog : Used to study enzyme-substrate interactions in cytochrome P450 assays .

How can conflicting spectroscopic data (e.g., NMR or mass spectrometry) be resolved when analyzing derivatives of this compound?

Q. Advanced

  • 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating 1H-13C couplings, clarifying connectivity in diastereomers .
  • Isotopic Labeling : Introducing deuterium at specific positions (e.g., hydroxyl group) simplifies NMR interpretation .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for stereoisomers .
  • Control Experiments : Re-synthesizing derivatives under varying conditions identifies artifacts (e.g., Boc group hydrolysis) .

What strategies are effective in optimizing the enantiomeric purity of this compound during asymmetric synthesis?

Q. Advanced

  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to control stereochemistry .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
  • Chiral HPLC : Preparative chromatography with cellulose-based columns (e.g., Chiralpak® IA) separates enantiomers post-synthesis .
  • In Situ Monitoring : ReactIR tracks reaction progress to minimize racemization during Boc deprotection .

What are the stability profiles of this compound under different storage conditions, and how should degradation products be identified?

Q. Advanced

  • Storage Conditions : Stable at –20°C under inert gas for >6 months. Degrades in humid environments (hydrolysis of Boc group) or under UV light (radical formation) .
  • Degradation Analysis :
    • LC-MS : Detects hydrolyzed products (e.g., 4-hydroxy-3,3-dimethylpiperidine) via shifted m/z values .
    • TGA/DSC : Thermogravimetric analysis identifies decomposition temperatures (>150°C) .
  • Mitigation : Add antioxidants (e.g., BHT) and store in amber vials with desiccants .

How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

Q. Advanced

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at C4) .
  • Isotope Tracing : Use 13C-labeled compound to track metabolic incorporation via LC-MS/MS .
  • CYP Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .
  • In Vivo Models : Administer to rodents and collect plasma/urine for metabolite profiling .

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